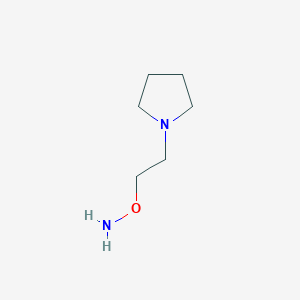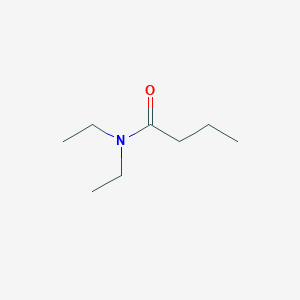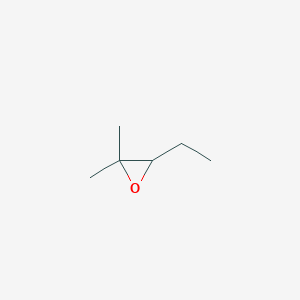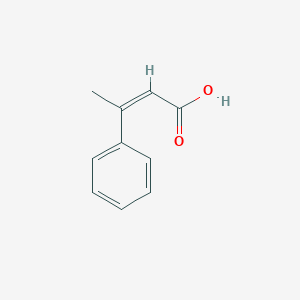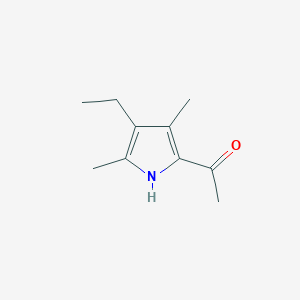
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketones are a class of organic compounds that contain a carbonyl group (C=O) bonded to two other carbon atoms. 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is a ketone compound that has been used in scientific research for various applications.
Mécanisme D'action
The mechanism of action of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which may be involved in various physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have an effect on the central nervous system, including analgesic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using this compound in lab experiments is its availability and relatively low cost. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on this compound. One direction is to further investigate its mechanism of action and identify the receptors it interacts with in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the product.
Méthodes De Synthèse
The synthesis of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone involves the reaction of 4-ethyl-3,5-dimethylpyrrole with methyl ethyl ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by distillation.
Applications De Recherche Scientifique
This compound has been used in scientific research for various applications such as in the synthesis of new compounds, as a reagent in chemical reactions, and as a starting material for the preparation of pharmaceuticals. It has also been used as a flavor and fragrance ingredient in the food and beverage industry.
Propriétés
Numéro CAS |
1500-91-0 |
|---|---|
Nom du produit |
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3 |
Clé InChI |
SUAXMKRXTCGJJD-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
SMILES canonique |
CCC1=C(NC(=C1C)C(=O)C)C |
Autres numéros CAS |
1500-91-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




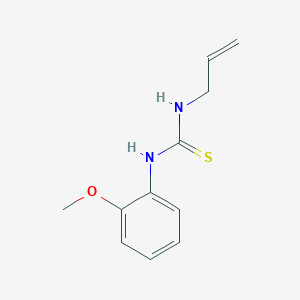

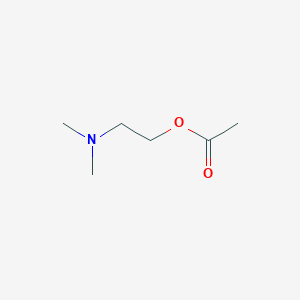
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
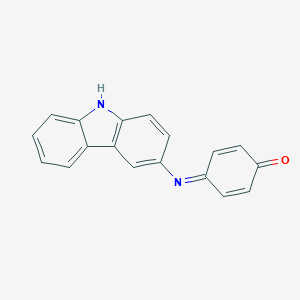

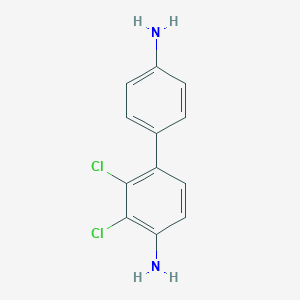
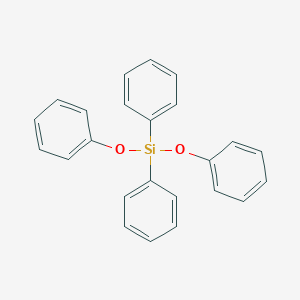
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
